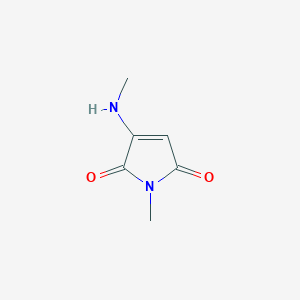

1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione

Description

1-Methyl-3-(methylamino)-1H-pyrrole-2,5-dione is a maleimide-derived compound characterized by a pyrrole-2,5-dione core substituted with a methyl group at the N(1) position and a methylamino group at the C(3) position. The compound’s synthesis typically involves nucleophilic substitution reactions, as exemplified by the preparation of analogous derivatives like IM-20 ().

Propriétés

IUPAC Name |

1-methyl-3-(methylamino)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-7-4-3-5(9)8(2)6(4)10/h3,7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKRBHWZESXXIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=O)N(C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione can be achieved through several methods. One common approach involves the reaction of 1-methyl-3-cyanomethyl benzimidazolium bromide with substituted alkynes in the presence of a solvent like 1,2-epoxybutane . This reaction generates the corresponding benzimidazolium N3-ylide, which then cyclizes to form the desired pyrrole derivative.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.

Substitution: Substitution reactions can introduce new substituents onto the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of 1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione can be achieved through various methods. One common approach involves the reaction of 1-methyl-3-cyanomethyl benzimidazolium bromide with substituted alkynes in a suitable solvent such as 1,2-epoxybutane. The optimization of reaction conditions is crucial for maximizing yield and purity, often employing specific catalysts and purification techniques like recrystallization or chromatography.

Chemistry

In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—allows for the introduction of diverse functional groups onto the pyrrole ring.

Biology

The compound's derivatives have shown significant potential as antimicrobial agents. For instance, studies have indicated that certain derivatives possess antiproliferative effects against human liver cancer (HepG-2) and breast cancer cells (MCF-7), outperforming traditional chemotherapy agents like doxorubicin .

Table 1: Antiproliferative Activity of Pyrrole Derivatives

| Compound | Cancer Type | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| 4'-aminochalcone derivative | HepG-2 | 5 | More effective |

| 4'-aminochalcone derivative | MCF-7 | 3 | More effective |

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. For example, studies have demonstrated its anxiolytic effects at low doses in animal models, suggesting its utility in managing anxiety disorders . Additionally, it has been investigated for its role in inducing self-renewal of stem/progenitor cells, which could have implications for regenerative medicine .

Anticancer Research

In a study aimed at developing new anticancer agents, a series of substituted pyrrole derivatives were synthesized and tested for their efficacy against cancer cell lines. The results indicated that certain derivatives exhibited potent antiproliferative activity against both HepG-2 and MCF-7 cells, highlighting their potential as novel therapeutic agents .

Anxiolytic Activity

Another investigation assessed the anxiolytic properties of various substituted pyrrole derivatives using behavioral assays in rodents. The findings revealed that specific compounds demonstrated significant anxiolytic effects at low dosages, suggesting their potential for treating anxiety disorders without the side effects commonly associated with traditional anxiolytics .

Mécanisme D'action

The mechanism of action of 1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used.

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Bulk and Melting Points : Bulky groups like indolyl (e.g., IM-76, IM-62) correlate with higher melting points (120–151°C) compared to simpler derivatives.

- Synthetic Yields : Electron-rich amines (e.g., methoxybenzylamine in IM-62) yield higher product formation (88%) compared to less reactive amines like phenethylamine (57% in IM-76) .

- Biological Relevance : Indolyl-substituted derivatives (e.g., IM-20, IM-76) are often prioritized for anticancer studies due to enhanced cellular uptake and kinase inhibition .

Spectral and Analytical Data

Nuclear Magnetic Resonance (NMR) :

- 1-Methyl-3-(methylamino)-1H-pyrrole-2,5-dione: Expected signals include a singlet for N(1)-CH3 (~δ 3.0–3.2 ppm) and a broad peak for NH in methylamino (~δ 2.8–3.0 ppm). Comparable derivatives (e.g., IM-13) show similar N-CH3 signals at δ 3.04 ppm .

- IM-20: Exhibits indolyl proton signals at δ 6.8–7.6 ppm and methylamino protons at δ 2.7–3.0 ppm .

Mass Spectrometry :

- Derivatives like IM-76 and IM-62 confirm molecular weights via MALDI-TOF/MS, with observed [M+Na]+ peaks matching theoretical values .

Activité Biologique

1-Methyl-3-(methylamino)-1H-pyrrole-2,5-dione, a derivative of pyrrole-2,5-dione, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyrrole ring with methyl and methylamino substituents, which may influence its pharmacological properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₈N₂O₂. Its structure can be represented as follows:

This compound is characterized by:

- A five-membered aromatic ring containing nitrogen atoms.

- The presence of both a methyl group and a methylamino group which may enhance its solubility and interaction with biological targets.

Anxiolytic Potential

Research indicates that this compound exhibits anxiolytic effects . Preliminary studies suggest that it may interact with neurotransmitter systems in the central nervous system, particularly serotonin and dopamine receptors, which are critical in regulating mood and anxiety levels.

Antimicrobial Properties

The compound's derivatives have also shown promise as antimicrobial agents . These derivatives have been tested against various bacterial strains, demonstrating significant inhibitory effects. The exact mechanism through which these compounds exert their antimicrobial activity is still under investigation but may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrrole derivatives similar to this compound. For instance, derivatives have been synthesized that target growth factor receptors such as EGFR and VEGFR2, showing potential for inhibiting tumor growth in various cancer cell lines . The structure-activity relationship (SAR) indicates that modifications to the side groups can significantly alter biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Receptor Binding : The compound may bind to neurotransmitter receptors (e.g., serotonin and dopamine), modulating their activity and contributing to its anxiolytic effects.

- Enzyme Interaction : It has been suggested that the compound can interact with enzymes involved in cellular signaling pathways, potentially leading to altered cellular responses.

Case Studies and Experimental Data

Several studies have highlighted the biological activities of this compound:

Synthesis and Derivatives

The synthesis of this compound has been achieved through various chemical reactions involving pyrrole derivatives. These synthetic routes allow for the exploration of numerous derivatives with modified biological activities.

Q & A

Q. Key Considerations :

- Catalyst Optimization : Palladium catalysts (e.g., Pd(OAc)₂) enhance regioselectivity in aryl-substituted analogs .

- Yield Variability : Higher yields (>70%) are reported in anhydrous DMF compared to aqueous systems due to reduced hydrolysis .

Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Critical for confirming substituent positions. For example, methyl groups on the pyrrole ring resonate at δ 2.2–2.5 ppm (¹H) and δ 25–30 ppm (¹³C), while the methylamino group shows broad signals near δ 2.8–3.2 ppm (¹H) .

- X-ray Crystallography : Resolves stereochemical ambiguities. Dihedral angles between the pyrrole-dione ring and substituents (e.g., ~78° for methoxyphenyl analogs) confirm spatial arrangements .

- HPLC/MS : Validates purity (>98%) and molecular weight (e.g., ESI-MS m/z 392.2 for related compounds) .

Advanced: How does the compound’s electronic configuration influence its reactivity in nucleophilic substitution reactions?

Answer:

The electron-withdrawing nature of the dione moiety activates the pyrrole ring for nucleophilic attacks. Key factors include:

- Substituent Effects : Electron-donating groups (e.g., methyl) on the amino group reduce electrophilicity at the C3 position, slowing substitution kinetics .

- Steric Hindrance : Bulkier substituents (e.g., phenyl vs. methyl) at the N1 position hinder access to reactive sites, as shown in analogs with 4-methoxyphenyl groups .

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states, accelerating reactions by 20–30% compared to non-polar solvents .

Advanced: How can researchers resolve discrepancies in reported thermal stability data for this compound?

Answer:

Conflicting thermogravimetric analysis (TGA) data often arise from differences in:

- Sample Purity : Impurities (e.g., residual solvents) lower observed decomposition temperatures. Use HPLC to confirm purity >98% before analysis .

- Methodology : Compare dynamic vs. isothermal TGA. For example, dynamic scans (10°C/min) may show decomposition at 220°C, while isothermal holds at 200°C reveal gradual degradation over 2 hours .

- Crystalline vs. Amorphous Forms : Crystalline analogs (e.g., 1-(2-methoxyphenyl) derivatives) exhibit 10–15°C higher stability due to lattice energy .

Advanced: What strategies are employed to establish structure-activity relationships (SAR) for derivatives of this compound?

Answer:

SAR studies focus on systematic modifications:

- Substituent Variation : Replace the methylamino group with bulkier amines (e.g., benzylamine) to assess steric effects on bioactivity. For example, 4-methoxyphenyl analogs show enhanced enzyme inhibition due to π-π stacking .

- Biological Assays : Test derivatives against target enzymes (e.g., phospholipase A2) using fluorescence-based assays. IC₅₀ values correlate with electron-withdrawing substituents at C3 .

- Computational Modeling : Density functional theory (DFT) predicts charge distribution and reactive sites. For instance, HOMO-LUMO gaps <4 eV indicate higher reactivity in maleimide-like derivatives .

Advanced: How do crystallographic data inform mechanistic insights into this compound’s interactions with biological targets?

Answer:

X-ray structures reveal:

- Binding Pocket Geometry : The planar pyrrole-dione ring fits into hydrophobic enzyme pockets (e.g., phospholipase C), with hydrogen bonds formed between the dione oxygen and catalytic residues (e.g., Arg54) .

- Conformational Flexibility : Substituents like the methylamino group adopt axial or equatorial orientations depending on pH, altering binding affinity. For example, protonation at physiological pH stabilizes the equatorial form, enhancing inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.